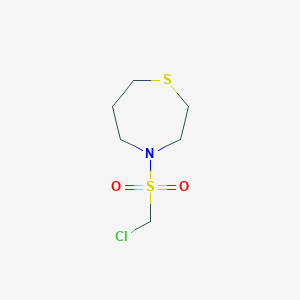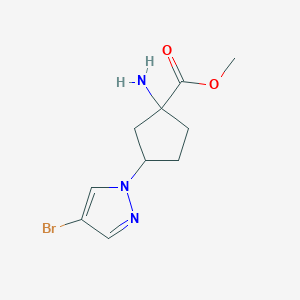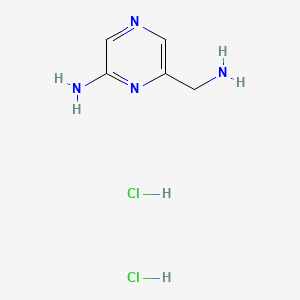
6-(Aminomethyl)pyrazin-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)pyrazin-2-aminedihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyrazin-2-aminedihydrochloride typically involves the reaction of pyrazine derivatives with aminomethyl groups under controlled conditions. One common method involves the hydrogenation of 2-cyanopyrazine to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)pyrazin-2-aminedihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyrazine derivatives.
Reduction: Reduction reactions can yield different aminomethyl-substituted pyrazines.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce different aminomethyl-substituted pyrazines.
Applications De Recherche Scientifique
6-(Aminomethyl)pyrazin-2-aminedihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)pyrazin-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride: This compound shares a similar aminomethyl group and pyrazine ring structure.
2-Picolylamine: Another compound with an aminomethyl group, but with a pyridine ring instead of a pyrazine ring.
Uniqueness
6-(Aminomethyl)pyrazin-2-aminedihydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H10Cl2N4 |
|---|---|
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
6-(aminomethyl)pyrazin-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-3-5(7)9-4;;/h2-3H,1,6H2,(H2,7,9);2*1H |
Clé InChI |
GWIFGUJVIWYVQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)

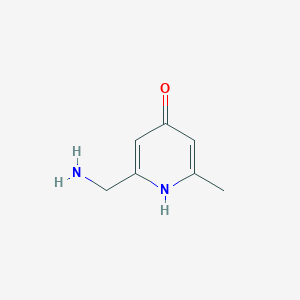
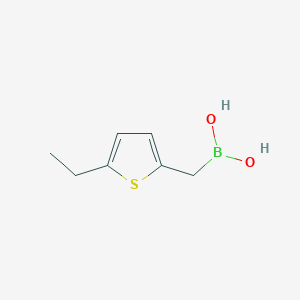

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)
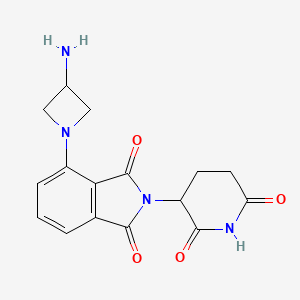
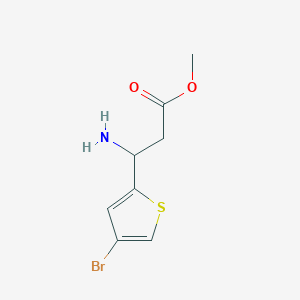
![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)

